![molecular formula C16H22N2O2 B2673293 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide CAS No. 2415620-38-9](/img/structure/B2673293.png)
1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrolidine, which is a cyclic amine. The presence of the cyclohexenyl group suggests that it might have interesting chemical properties due to the unsaturated ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The cyclohexenyl group would introduce an element of unsaturation, and the prop-2-ynyl group could potentially participate in additional reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The cyclohexenyl group could undergo reactions typical of alkenes, such as addition reactions. The carboxamide group could participate in acid-base reactions, and the prop-2-ynyl group could potentially undergo reactions at the alkyne .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Anticancer Activity: Benzimidazolone derivatives have been extensively studied for their anticancer properties. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and proliferation.
Antifungal Agents: The compound’s structural features make it a promising candidate for antifungal applications. It may exhibit activity against various fungal pathogens, making it relevant for drug development.
Antiviral Properties: Benzimidazolone derivatives have shown promise as antiviral agents. Their mechanism of action involves interfering with viral replication, which could be valuable in combating viral infections.
Antidiabetic Potential: Researchers have investigated benzimidazolones for their antidiabetic effects. These compounds may modulate glucose metabolism and improve insulin sensitivity.
Antimicrobial Agents: The compound could find use as an antimicrobial agent, combating bacterial infections.
Anti-Inflammatory Properties: Researchers have explored benzimidazolones as anti-inflammatory agents. Their ability to reduce inflammation may have clinical implications.
Antitumor Activity: Benzimidazolone derivatives have demonstrated antitumor effects. Their potential in cancer therapy warrants further investigation.
Synthetic Applications
Apart from their biological and pharmacological roles, these compounds have practical synthetic applications:
Polymer Synthesis: The compound can be employed in the synthesis of high-molecular-weight polymers, contributing to material science and engineering.
Surfactants, Solvents, and Lubricants: Due to its chemical properties, the compound may find use as a surfactant (surface-active agent), solvent, or lubricant.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-9-17-16(20)14-11-15(19)18(12-14)10-8-13-6-4-3-5-7-13/h1,6,14H,3-5,7-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQFSJHCNKYHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)CCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)
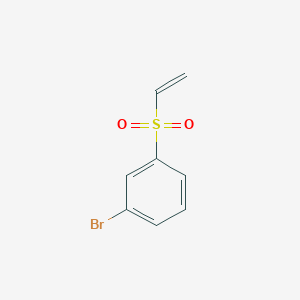
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)
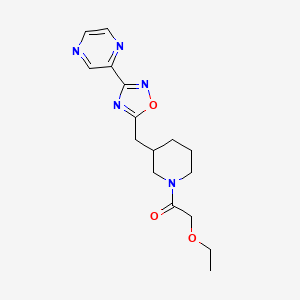
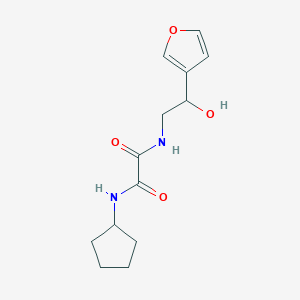
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2673221.png)
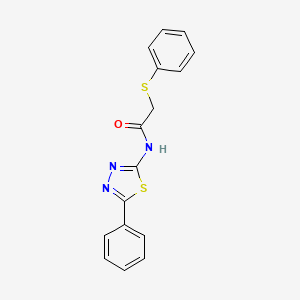
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)
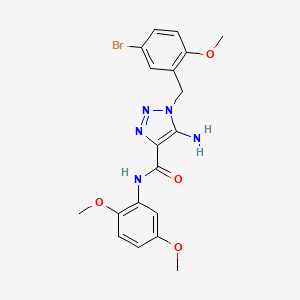
![ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2673233.png)